2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of a tetrafluoropropyl group attached to a carbamate moiety, which is further connected to a nitrophenyl group. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules. The tetrafluoropropyl group imparts unique electronic properties, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate.
2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, differing in reactivity and applications.
2,2,3,3-Tetrafluoropropyl acetate: Features an acetate group, used in different industrial applications.
Uniqueness
2,2,3,3-Tetrafluoropropyl (3-nitrophenyl)carbamate is unique due to its combination of a tetrafluoropropyl group and a nitrophenyl carbamate moiety
Properties
CAS No. |
90687-70-0 |
---|---|
Molecular Formula |
C10H8F4N2O4 |
Molecular Weight |
296.17 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H8F4N2O4/c11-8(12)10(13,14)5-20-9(17)15-6-2-1-3-7(4-6)16(18)19/h1-4,8H,5H2,(H,15,17) |
InChI Key |
VWKFXFBQLQMWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.